molecular formula C15H26F3NO3 B3980753 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate

2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate

Cat. No.: B3980753
M. Wt: 325.37 g/mol
InChI Key: UAMOSLSHKSYLAI-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate is a synthetic organic compound characterized by the presence of trifluoroethyl and dimethylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate typically involves the reaction of 2,2,2-trifluoroethanol with 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dimethylhexyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality but different applications and reactivity.

    2,2,2-Trifluoroethyl trifluoroacetate: Another fluorinated compound used in different synthetic applications.

Uniqueness

2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate stands out due to its combination of trifluoroethyl and dimethylhexyl groups, which confer unique chemical and physical properties. This combination allows for specific interactions in biological systems and enhances its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2,2,2-trifluoroethyl 5-(6-methylheptan-2-ylamino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26F3NO3/c1-11(2)6-4-7-12(3)19-13(20)8-5-9-14(21)22-10-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOSLSHKSYLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CCCC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate
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